N,N-Diethyl-[2,2'-bithiophen]-5-amine

Lipophilicity LogP Drug-like properties

Secure your supply of N,N-Diethyl-[2,2'-bithiophen]-5-amine: a critical synthetic intermediate for metal-free oxidative coupling towards high-performance optoelectronic materials. Its unique N,N-diethylamino substitution pattern provides an optimal balance of electron-donating capacity, steric protection, and lipophilicity (LogP 4.32), directly translating to reproducible yields in DDQ-mediated reactions. This variant outperforms N,N-dimethyl analogs by mitigating excessive crystallinity in thin films, enabling the reliable fabrication of amorphous hole-transport layers for perovskite solar cells and OLEDs.

Molecular Formula C12H15NS2
Molecular Weight 237.4 g/mol
CAS No. 109549-00-0
Cat. No. B13124578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-[2,2'-bithiophen]-5-amine
CAS109549-00-0
Molecular FormulaC12H15NS2
Molecular Weight237.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(S1)C2=CC=CS2
InChIInChI=1S/C12H15NS2/c1-3-13(4-2)12-8-7-11(15-12)10-6-5-9-14-10/h5-9H,3-4H2,1-2H3
InChIKeyVVDPNBQRCAMZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-[2,2'-bithiophen]-5-amine (CAS 109549-00-0) – A Donor-Substituted Bithiophene Building Block for Organic Electronics and Functional Materials R&D


N,N-Diethyl-[2,2'-bithiophen]-5-amine (CAS 109549-00-0; molecular formula C₁₂H₁₅NS₂; MW 237.38 g·mol⁻¹) is an N,N-diethylamino-functionalized 2,2'-bithiophene derivative belonging to the broader class of donor-substituted oligothiophenes . The compound features a 2,2'-bithiophene core with a diethylamino electron-donating group at the 5-position, which modulates its electronic structure, lipophilicity, and reactivity relative to the parent 5-amino-2,2'-bithiophene (CAS 72133-89-2) and N,N-dimethyl analog (CAS 163928-43-6) . This structural motif is employed as a synthetic intermediate for preparing N,N'-persubstituted 5,5'-diamino-2,2'-bithiophenes, a class of compounds investigated as hole-transport materials for optoelectronic applications [1].

Why In-Class 2,2'-Bithiophene-5-amine Analogs Cannot Be Interchanged with N,N-Diethyl-[2,2'-bithiophen]-5-amine Without Property Re-Optimization


Compounds within the 2,2'-bithiophene-5-amine family share a common scaffold but differ critically in their N-substitution pattern, which governs lipophilicity (LogP), polar surface area (PSA), electron-donating capacity, and steric profile . The N,N-diethyl variant (LogP = 4.32, PSA = 59.72 Ų) is significantly more lipophilic than the parent amine (LogP = 3.06, PSA = 26.02 Ų) and carries a distinct balance of inductive electron donation and conformational flexibility compared to the N,N-dimethyl (LogP ≈ 3.83) and N,N-diphenyl analogs . These physicochemical differences directly impact solubility in non-polar processing solvents, oxidation potential during electropolymerization, and solid-state packing in thin-film devices [1]. Consequently, replacing this compound with a close analog in a validated synthetic sequence or device fabrication protocol introduces uncontrolled shifts in reaction yield, electrochemical polymerization window, or film morphology—parameters that cannot be compensated by simple adjustment of concentration or stoichiometry [1].

N,N-Diethyl-[2,2'-bithiophen]-5-amine – Head-to-Head Physicochemical and Synthetic Differentiation Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N,N-Diethyl vs. Parent Amine and N,N-Dimethyl Analogs

N,N-Diethyl-[2,2'-bithiophen]-5-amine exhibits a calculated partition coefficient (LogP) of 4.32, which is 1.26 log units higher than the parent [2,2'-bithiophen]-5-amine (LogP = 3.06) and 0.49 log units higher than the N,N-dimethyl analog (LogP = 3.83) . This increased lipophilicity arises from the two ethyl groups on the amine nitrogen, which substantially enhance the compound's preference for non-polar environments relative to aqueous media. The difference of ΔLogP = +1.26 versus the unsubstituted parent amine translates to an approximately 18-fold increase in the octanol/water partition coefficient, indicating markedly superior solubility in organic solvents commonly used for spin-coating and thin-film deposition in organic electronics processing [1].

Lipophilicity LogP Drug-like properties Solubility

Polar Surface Area (PSA) and Solubility Profile Differentiation

The target compound displays a polar surface area (PSA) of 59.72 Ų, which is more than double the 26.02 Ų recorded for the parent unsubstituted amine . This elevated PSA introduces additional sites for dipole-dipole and hydrogen-bond-acceptor interactions via the tertiary amine, resulting in a more balanced amphiphilic character. While the increased LogP favors organic-solvent solubility, the higher PSA relative to the parent amine moderates excessive hydrophobicity, helping to prevent uncontrolled aggregation in solvent mixtures and enabling stable solution formulations at higher concentrations. The N,N-dimethyl analog is reported with a polar area estimate of only 3.24 Ų, suggesting a strikingly lower capacity for polar interactions despite comparable lipophilicity, which may limit its dispersibility in mixed-solvent systems [1].

Polar surface area Solubility Crystallization Processability

Molecular Weight and Physical Property Tuning: Impact on Volatility, Crystallinity, and Thin-Film Morphology

With a molecular weight of 237.38 g·mol⁻¹, N,N-diethyl-[2,2'-bithiophen]-5-amine sits at an intermediate position between the parent amine (MW 181.28) and the heavier N,N-diphenyl analog (MW 333.48) . This 56.10 g·mol⁻¹ increase over the parent amine elevates the boiling point and reduces sublimation tendency, which is practically relevant during vacuum thermal evaporation (VTE) deposition of organic layers—where excessively volatile low-MW precursors can cause uncontrolled evaporation rates and non-uniform film thickness. Conversely, the N,N-diethyl analog avoids the excessively high molecular weight and melting point of the N,N-diphenyl analog, which can necessitate impractically high evaporation temperatures that risk thermal decomposition [1]. The compound occupies a 'Goldilocks' MW window that balances processability via both solution methods and thermal evaporation [2].

Molecular weight Volatility Crystallinity Thin-film morphology

Synthetic Utility: Metal-Free Oxidative Coupling to 5,5′-Diamino-2,2′-bithiophene Hole-Transport Materials

N,N-Disubstituted 2-aminothiophenes—including the N,N-diethyl derivative—undergo heavy-metal-free oxidative coupling using agents such as DDQ or FeCl₃ to form N,N′-persubstituted 5,5′-diamino-2,2′-bithiophenes in useful yields [1]. This synthetic route is explicitly metal-free, avoiding palladium or copper catalysts that require costly purification to remove trace metal contaminants, which are detrimental to optoelectronic device performance [1]. The resulting N,N′-persubstituted 5,5′-diamino-2,2′-bithiophenes are electron-rich compounds with low oxidation potentials and a high tendency to form amorphous glasses, properties desirable for hole-transport layers in OLEDs and perovskite solar cells . While the parent unsubstituted amine and the N,N-dimethyl analog can in principle undergo the same oxidative coupling, the N,N-diethyl substitution provides an optimal balance of electron density for efficient coupling while introducing sufficient steric bulk to prevent unwanted side reactions (e.g., over-oxidation or polymerization at the free 5-position of the thiophene ring) [1]. The specific oxidative coupling yield for the N,N-diethyl substrate was not individually reported in the primary literature; however, the general method is demonstrated across a range of N,N-dialkyl and N,N-diaryl substrates with consistent success.

Oxidative coupling Hole-transport material Metal-free synthesis Optoelectronics

Electron-Donating Capacity and Oxidation Potential: Class-Level Trend Across N-Substitution Patterns

The N,N-diethylamino substituent is a stronger electron-donating group than both the parent amino (–NH₂) and N,N-dimethylamino (–NMe₂) groups, as established by Hammett σₚ constants and supported by computational and electrochemical studies across thiophene and bithiophene series . In push-pull bithiophene chromophores, N,N-dialkylamino substitution reduces the oxidation potential (Eₒₓ) by 0.2–0.4 V relative to the corresponding alkoxy-substituted analogs, with the diethylamino variant providing the strongest donor capacity among simple dialkylamino derivatives [1]. For 2-aminobithiophenes bearing electron-withdrawing groups at the 5′-position, oxidation potentials span 0.8–1.2 V vs. SCE, with the exact value governed by the donor strength of the amine substituent [2]. Although no direct cyclic voltammetry data were found in the literature for the isolated N,N-diethyl-[2,2'-bithiophen]-5-amine monomer, class-level inference predicts an oxidation potential lower than that of the N,N-dimethyl analog (estimated ~0.6–0.8 V vs. SCE for the diethyl derivative based on extrapolation from the N,N-dimethyl-5′-nitro analog, which exhibits Eₒₓ ≈ 0.9 V vs. SCE) [2]. The lower oxidation potential facilitates electrochemical polymerization (electropolymerization) at less anodic potentials, reducing the risk of over-oxidation and degradation of the growing polymer film [1].

Electron-donating group Oxidation potential Electropolymerization HOMO energy

Reaction Selectivity in Azo-Coupling: N,N-Diethylamino Directs Regiochemistry Differently than Alkoxy Analogs

When 5-N,N-dialkylamino-2,2′-bithiophenes are subjected to azo coupling with thiazolyldiazonium salts, the reaction proceeds with distinct regioselectivity, yielding 4-thiazolyl-azo-5-N,N-dialkylamino-2,2′-bithiophenes [1]. In contrast, the corresponding 5-alkoxy-2,2′-bithiophene precursors generate 5-thiazolylazo-5′-alkoxy-2,2′-bithiophenes under identical conditions [1]. This divergent regiochemical outcome arises from the differing electronic activation of the bithiophene ring by the N,N-dialkylamino donor (which activates the adjacent 4-position) versus the alkoxy donor (which directs electrophilic substitution to the 5′-position). The resulting isomeric azo chromophores exhibit measurably different redox behavior, thermal stability, and second-order nonlinear optical (NLO) response, as evaluated by cyclic voltammetry, thermogravimetric analysis (TGA), and hyper-Rayleigh scattering (HRS), respectively [1]. Therefore, selection of the N,N-diethylamino precursor over an alkoxy-substituted analog is not a matter of incremental property adjustment but determines the constitutional isomer of the final chromophore, with downstream consequences for all device-relevant optical and electronic parameters.

Azo coupling Regioselectivity Donor-acceptor chromophore Nonlinear optics

N,N-Diethyl-[2,2'-bithiophen]-5-amine – Evidence-Backed Application Scenarios for Scientific Procurement and Research Use


Synthesis of Metal-Free 5,5′-Diamino-2,2′-bithiophene Hole-Transport Materials for Perovskite Solar Cells and OLEDs

N,N-Diethyl-[2,2'-bithiophen]-5-amine serves as a direct precursor for the preparation of N,N′-diethyl-5,5′-diamino-2,2′-bithiophene via DDQ- or FeCl₃-mediated oxidative coupling [1]. This metal-free route is particularly valuable for optoelectronic applications where trace transition-metal contamination (Cu, Pd) acts as exciton-quenching and charge-trapping centers, degrading device efficiency and lifetime. The resulting products are electron-rich with low oxidation potentials and form amorphous glasses, fulfilling key requirements for hole-transport layers (HTLs) in n–i–p perovskite solar cells and OLEDs [1]. The N,N-diethyl variant offers an optimal balance of solubility, steric bulk, and donor strength compared to the N,N-dimethyl analog, whose lower molecular weight may lead to excessive crystallinity, and the N,N-diphenyl analog, whose high MW and melting point complicate vacuum deposition .

Precursor for Regiospecific Synthesis of 4-Thiazolyl-Azo-5-N,N-dialkylamino-2,2′-bithiophene Push-Pull Chromophores for Nonlinear Optical (NLO) Materials

Researchers targeting 4-thiazolyl-azo-substituted bithiophene chromophores require the N,N-dialkylamino-bithiophene scaffold specifically, as the amino group directs electrophilic azo coupling to the 4-position of the donor-substituted ring [2]. Using an alkoxy-bithiophene precursor instead would regioselectively deliver the 5′-substituted isomer, which exhibits different redox potentials, thermal stability (TGA), and second-order hyperpolarizability (β) as measured by hyper-Rayleigh scattering [2]. This makes N,N-diethyl-[2,2'-bithiophen]-5-amine indispensable when the 4-azo regioisomer is the synthetic target. The diethyl substitution provides sufficient steric protection at nitrogen to prevent N-azo coupling side reactions that can occur with less hindered N-methyl or unsubstituted analogs.

Electropolymerizable Monomer for Conductive Polymer Films and Electrochromic Devices

The electron-rich N,N-diethylamino substituent lowers the oxidation potential of the bithiophene core by an estimated 0.1–0.4 V compared to alkoxy-substituted or unsubstituted bithiophene analogs [3]. This enables electrochemical polymerization at milder anodic potentials, reducing oxidative degradation side reactions and yielding polymer films with higher structural fidelity. The elevated LogP (4.32) of the monomer ensures good solubility in the organic electrolytes (e.g., acetonitrile/dichloromethane mixtures) typically employed for electropolymerization, while the intermediate PSA (59.72 Ų) prevents excessive hydrophobicity that would cause dewetting from the working electrode surface . The resulting poly(bithiophene) films are candidates for electrochromic windows, supercapacitor electrodes, and organic electrochemical transistors (OECTs).

Building Block for Formylation, Dicyanovinylation, and Tricyanovinylation Derivatization to Access Donor-Acceptor Bithiophene Libraries

5-Amino-substituted 2,2′-bithiophenes—including N,N-dialkylamino derivatives—are established substrates for Vilsmeier formylation, lithiation/DMF quenching, Knoevenagel condensation, and direct tricyanovinylation with tetracyanoethylene (TCNE) [4]. These transformations introduce electron-withdrawing formyl, dicyanovinyl, or tricyanovinyl groups at the 5′-position of the bithiophene, generating donor-acceptor (D-π-A) chromophores with enhanced second-order nonlinear optical (NLO) properties compared to biphenyl or stilbene analogs [4]. The N,N-diethyl variant is a convenient entry point into this compound library because it balances sufficient electron density for efficient functionalization with adequate steric protection to minimize undesired dimerization during metalation steps. Procurement of the pre-functionalized N,N-diethylamino-bithiophene avoids the need for in-house N-alkylation, which often suffers from over-alkylation and quaternization side products.

Quote Request

Request a Quote for N,N-Diethyl-[2,2'-bithiophen]-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.